Olaparib

Descripción

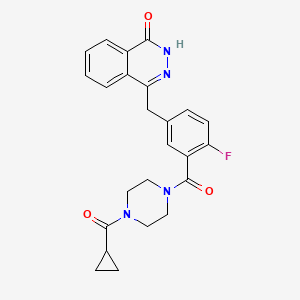

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917988 | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763113-22-0 | |

| Record name | Olaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olaparib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olaparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olaparib's Mechanism of Action in BRCA-Mutated Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on its efficacy in cancer cells harboring mutations in the BReast CAncer susceptibility genes, BRCA1 and BRCA2. This document details the underlying principles of synthetic lethality, the distinct roles of PARP and BRCA proteins in DNA repair, and the preclinical and clinical data supporting this compound's therapeutic application. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate a comprehensive understanding for research and drug development professionals.

The Core Mechanism: Synthetic Lethality

This compound's efficacy in BRCA-mutated cancers is a prime example of the therapeutic concept of synthetic lethality. This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone is compatible with cell viability.[1][2] In the context of this compound, the two compromised pathways are:

-

PARP-mediated DNA Repair: Inhibited by this compound.

-

Homologous Recombination (HR) Repair: Defective due to BRCA1/2 mutations.

Cancer cells with BRCA mutations are heavily reliant on PARP for DNA repair to survive.[3] When this compound inhibits PARP, these cells are left with no effective mechanism to repair DNA double-strand breaks, leading to genomic instability and cell death.[2][4] Healthy cells, with functional BRCA proteins, can still utilize the HR pathway to repair this damage and are therefore less affected by PARP inhibition.[2]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[5] PARP1, the most abundant member of this family, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[5][6] Inhibition of PARP by this compound prevents the repair of these SSBs.[2][8]

The Role of BRCA1 and BRCA2 in Homologous Recombination

BRCA1 and BRCA2 are tumor suppressor proteins that are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[9][10] DSBs are particularly cytotoxic lesions that can arise from replication forks collapsing at unrepaired SSBs.[8]

The HR process involves a series of steps:

-

DSB Recognition and Resection: BRCA1, in conjunction with other proteins, facilitates the resection of the 5' ends of the DNA at the break, creating 3' single-stranded DNA overhangs.[11][12]

-

RAD51 Filament Formation: BRCA2 is critical for loading the recombinase RAD51 onto these single-stranded overhangs, forming a nucleoprotein filament.[12][13] This step is crucial for the subsequent search for a homologous template for repair.

-

Strand Invasion and DNA Synthesis: The RAD51-coated filament invades a homologous DNA sequence (typically on the sister chromatid), which is then used as a template to accurately synthesize the missing DNA sequence.[13]

In cells with BRCA1 or BRCA2 mutations, this error-free repair pathway is compromised.[3][10] The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ), which can lead to genomic instability.[4]

This compound's Action in BRCA-Mutated Cells

In BRCA-mutated cells, the inhibition of PARP by this compound has a catastrophic effect. The unrepaired SSBs, when encountered by the replication machinery, lead to the formation of DSBs.[8] Since the HR pathway is deficient due to the BRCA mutation, these DSBs cannot be repaired effectively.[4] The accumulation of unrepaired DSBs triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[14][15] This selective killing of cancer cells with a specific genetic vulnerability is the essence of this compound's targeted therapy.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Preclinical Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | BRCA Status | This compound IC50 (µM) | Reference |

| MDA-MB-436 | BRCA1 mutant | ~4.7 | [16] |

| HCC1937 | BRCA1 mutant | ~96 | [16] |

| SUM149 | BRCA mutant | >100 (resistant) | [17] |

| LNCaP-OR | Wild-type | 4.41-fold increase | [18] |

| C4-2B-OR | Wild-type | 28.9-fold increase | [18] |

| DU145-OR | Wild-type | 3.78-fold increase | [18] |

Note: IC50 values can vary between studies due to different experimental conditions.

Clinical Trial Data

This compound has been evaluated in numerous clinical trials, demonstrating significant improvements in patient outcomes.

| Trial Name | Cancer Type | Patient Population | Key Finding | Reference |

| OlympiAD | HER2-negative metastatic breast cancer | Germline BRCA1/2 mutations | Median progression-free survival of 7.0 months with this compound vs. 4.2 months with chemotherapy.[19] The risk of disease progression was reduced by 42% with this compound.[20] | [19][20] |

| SOLO-1 | Newly diagnosed advanced ovarian cancer | BRCA1/2 mutations | Median overall survival was not reached in the this compound group versus 75.2 months in the placebo group after a median follow-up of 88.9 months.[21] | [21] |

| PARTNER | Early-stage breast cancer | BRCA mutations | 100% survival after three years when this compound was combined with chemotherapy before surgery.[22] | [22] |

| OlympiA | High-risk, early-stage breast cancer | BRCA1/2 mutations | Adding this compound to standard treatment cut the risk of cancer recurrence by 35% and the risk of death by 28%.[23] | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

PARP Inhibition Assay (Cell-Based ELISA)

This protocol describes the quantification of poly(ADP-ribose) (PAR) levels in cell lysates following treatment with a PARP inhibitor.[24]

Materials and Reagents:

-

Cancer cell line of choice (e.g., BRCA-deficient MDA-MB-436)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other PARP inhibitor

-

DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (B1217627) (MMS))

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Commercially available PAR ELISA Kit

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[24]

-

Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Replace the old medium with the medium containing the inhibitor and incubate for 1-2 hours.[24]

-

Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes.[24]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add cell lysis buffer and incubate on ice for 15 minutes.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.[24]

-

ELISA: Follow the manufacturer's instructions for the PAR ELISA kit to measure the levels of PAR in each sample.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the inhibitor compared to the untreated control.

Cell Viability Assay (XTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.[25]

Materials and Reagents:

-

Cells of interest

-

This compound

-

96-well plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 72 hours).

-

XTT Labeling: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

-

Incubation: Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.

-

Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

DNA Damage Assay (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.[25][26]

Materials and Reagents:

-

Cells treated with this compound

-

Low melting point agarose (B213101)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS.

-

Slide Preparation: Mix cells with low melting point agarose and spread onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.[25]

γH2AX Foci Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[25][27]

Materials and Reagents:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Capture images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.[25]

Mechanisms of Resistance to this compound

Despite the success of this compound, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

-

Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore their function, thereby reactivating the HR pathway.[28] Loss of proteins that inhibit HR, such as 53BP1, can also contribute to resistance in BRCA1-deficient cells.[29][30]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound.[15][30]

-

Stabilization of Replication Forks: In BRCA-mutated cells, PARP inhibition leads to the collapse of replication forks.[28] Mechanisms that protect these forks from degradation can confer resistance.

-

Loss of PARP1 Expression: While less common, the loss of PARP1 expression can render cells insensitive to PARP inhibitors.[15]

References

- 1. oncodaily.com [oncodaily.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. the-gist.org [the-gist.org]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct functions of BRCA1 and BRCA2 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Approved for Breast Cancers with BRCA Gene Mutations - NCI [cancer.gov]

- 20. oncnursingnews.com [oncnursingnews.com]

- 21. onclive.com [onclive.com]

- 22. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 23. icr.ac.uk [icr.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. ascopubs.org [ascopubs.org]

- 26. This compound-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]

- 30. aacrjournals.org [aacrjournals.org]

The Genesis and Trajectory of Olaparib: A Technical Deep Dive into a PARP Inhibition Pioneer

For Immediate Release

Introduction

Olaparib (marketed as Lynparza) stands as a landmark achievement in the field of targeted cancer therapy, representing the first clinically approved poly (ADP-ribose) polymerase (PARP) inhibitor. Its development has revolutionized the treatment landscape for patients with specific genetic predispositions, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of a New Therapeutic Strategy: Discovery and Rationale

The journey of this compound began with foundational research into DNA repair mechanisms at the University of Cambridge, led by Professor Steve Jackson. This work led to the establishment of the biotechnology company KuDOS Pharmaceuticals in 1997 to develop drugs targeting DNA repair enzymes.[1][2] The core concept that propelled this compound's development was "synthetic lethality," a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[3][4]

Researchers hypothesized that cancer cells with pre-existing defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, would be exquisitely sensitive to the inhibition of a separate DNA repair pathway.[1] The PARP family of enzymes, critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway, emerged as a prime target.[3] By inhibiting PARP, SSBs would persist and, upon encountering a replication fork, collapse into DSBs. In normal cells, these DSBs would be efficiently repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the inability to repair these DSBs would lead to genomic instability and cell death.[3][5] KuDOS Pharmaceuticals successfully developed and initiated the first clinical studies of this compound before being acquired by AstraZeneca in 2005, which, in collaboration with Merck, advanced its global development and clinical trials.

Mechanism of Action: Beyond Catalytic Inhibition

This compound exerts its anti-tumor effect through a dual mechanism. Primarily, it competitively inhibits the catalytic activity of PARP enzymes (predominantly PARP1 and PARP2), preventing the synthesis of poly (ADP-ribose) chains and hindering the recruitment of other DNA repair proteins to the site of SSBs.[3][6]

Crucially, in-vitro studies have demonstrated that this compound's cytotoxicity also involves the trapping of PARP enzymes on DNA at the site of damage.[6] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.[6] This trapping mechanism is now considered a key contributor to the potent synthetic lethal effect observed in HR-deficient cells.

Below are diagrams illustrating the core signaling pathways central to this compound's mechanism of action.

Caption: A diagram of the PARP-mediated Base Excision Repair pathway.

References

- 1. Journeys of discovery: Steve Jackson and a life-saving cancer drug [cam.ac.uk]

- 2. KuDos | Advent Life Sciences [adventls.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lynparzahcp.com [lynparzahcp.com]

Olaparib's Role in the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment landscape for cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of this compound's mechanism of action, its interplay with the DDR, and the principle of synthetic lethality. It also includes key quantitative data, detailed experimental protocols, and visualizations to support research and drug development efforts in this field.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases are a family of enzymes critical for cellular processes, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA break, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage.[1]

This compound exerts its therapeutic effect through two primary mechanisms:

-

Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity hampers the efficient repair of SSBs.[2][3]

-

PARP Trapping: Beyond catalytic inhibition, this compound and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of a single-strand break.[3][4] This trapped PARP-DNA complex is a significant cytotoxic lesion that can block DNA replication and transcription.[2][3] The potency of PARP trapping varies among different PARP inhibitors, with talazoparib (B560058) being a more potent trapper than this compound, which in turn is more potent than veliparib.[5][6]

The accumulation of unrepaired SSBs due to PARP inhibition leads to the formation of more complex and lethal DNA double-strand breaks (DSBs) when the cell undergoes replication.[2] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[2]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. The inhibition of PARP by this compound in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]

Quantitative Data

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell line and its BRCA mutation status.

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 |

| UWB1.289 | Ovarian Cancer | BRCA1 mutant | ~0.5 - 1.0 |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 |

| DLD-1 | Colorectal Cancer | BRCA2 (+/+) | 50.2 |

| DLD-1 | Colorectal Cancer | BRCA2 (-/-) | 0.5 |

| LNCaP | Prostate Cancer | Wild-type | 4.41 (this compound-resistant) |

| C4-2B | Prostate Cancer | Wild-type | 28.9 (this compound-resistant) |

| DU145 | Prostate Cancer | Wild-type | 3.78 (this compound-resistant) |

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time.[7][8]

Clinical Trial Data Summary

This compound has demonstrated significant efficacy in several pivotal clinical trials, leading to its approval for various cancer indications.

OlympiA Trial: Adjuvant this compound in Germline BRCA-mutated, High-Risk, HER2-Negative Early Breast Cancer [9][10][11][12]

| Endpoint | This compound (n=921) | Placebo (n=915) | Hazard Ratio (95% CI) | P-value |

| 3-Year Invasive Disease-Free Survival | 85.9% | 77.1% | 0.58 (0.41, 0.82) | <0.0001 |

| 3-Year Distant Disease-Free Survival | 87.5% | 80.4% | 0.57 (0.39, 0.83) | <0.0001 |

| 4-Year Overall Survival | 89.8% | 86.4% | 0.68 (0.47, 0.97) | 0.009 |

SOLO1 Trial: Maintenance this compound in Newly Diagnosed Advanced Ovarian Cancer with a BRCA Mutation [13][14][15][16][17]

| Endpoint | This compound (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival | 56.0 months | 13.8 months | 0.33 (0.25, 0.43) |

| 7-Year Overall Survival Rate | 67.0% | 46.5% | 0.55 (0.40, 0.76) |

PROfound Trial: this compound in Metastatic Castration-Resistant Prostate Cancer with HRR Gene Alterations [18][19][20][21][22]

| Cohort | Endpoint | This compound | Control | Hazard Ratio (95% CI) | P-value |

| Cohort A (BRCA1/2 or ATM alterations) | Median Radiographic Progression-Free Survival | 7.4 months | 3.6 months | 0.34 (0.25, 0.47) | <0.001 |

| Cohort A (BRCA1/2 or ATM alterations) | Median Overall Survival | 19.1 months | 14.7 months | 0.69 (0.50, 0.97) | 0.0175 |

| BRCA1/2 alterations only | Median Radiographic Progression-Free Survival | 9.8 months | 3.0 months | 0.22 (0.15, 0.32) | |

| BRCA1/2 alterations only | Median Overall Survival | 20.1 months | 14.4 months | 0.63 (0.42, 0.95) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[23][24]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[26]

In Vitro PARP Activity Assay

This assay measures the enzymatic activity of PARP by quantifying the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (as a PARP activator)

-

β-NAD+

-

This compound

-

PARP assay buffer

-

A commercial kit for NAD+ detection (e.g., a fluorometric or colorimetric assay)

-

96-well plate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PARP assay buffer, activated DNA, and various concentrations of this compound.

-

Enzyme Addition: Add the recombinant PARP1 enzyme to initiate the reaction.

-

Substrate Addition: Add β-NAD+ to start the enzymatic reaction and incubate for a predetermined time (e.g., 60 minutes) at 37°C.[27]

-

Reaction Termination and NAD+ Detection: Stop the reaction and measure the remaining NAD+ concentration according to the manufacturer's protocol of the detection kit.[28][29][30][31]

-

Data Analysis: Calculate the percentage of PARP inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Caption: DNA Damage Response Pathway and the Role of this compound.

Caption: The Principle of Synthetic Lethality with this compound.

Caption: General Experimental Workflow for Evaluating this compound's Effects.

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, acquired resistance is a major challenge. Several mechanisms of resistance have been identified:

-

Secondary Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA gene, leading to the production of a functional protein and restoration of HR activity.[32]

-

Upregulation of Drug Efflux Pumps: Increased expression of P-glycoprotein (Pgp), a drug efflux pump, can reduce the intracellular concentration of this compound.[32]

-

Loss of 53BP1: Deletion of the 53BP1 protein can partially restore HR in BRCA1-mutant cells, leading to PARP inhibitor resistance.[32]

-

Reduced PARP1 Expression: A decrease in the expression of PARP1 can lead to reduced trapping and decreased sensitivity to this compound.[2]

-

Phosphorylation of PARP1: Phosphorylation of PARP1 can increase its enzymatic activity and reduce its binding to PARP inhibitors.[2]

Conclusion

This compound has established a new paradigm in cancer therapy by exploiting the concept of synthetic lethality in tumors with deficient DNA damage response pathways. A thorough understanding of its mechanism of action, including both catalytic inhibition and PARP trapping, is crucial for its effective clinical application and for the development of novel therapeutic strategies to overcome resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. Table 7, Details of the OlympiA Study - this compound (Lynparza) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereospecific PARP trapping by BMN 673 and comparison with this compound and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Overall survival in the OlympiA phase III trial of adjuvant this compound in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OlympiA Trial: Long-Term Benefits of this compound Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]

- 11. targetedonc.com [targetedonc.com]

- 12. ascopubs.org [ascopubs.org]

- 13. SOLO1 Trial Subgroup Analysis: Maintenance this compound Efficacy in BRCA-Mutated Advanced Ovarian Cancer [ciplamed.com]

- 14. Efficacy of Maintenance this compound for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. lynparzahcp.com [lynparzahcp.com]

- 18. PROFOUND trial –a new era in targeted therapeutics for prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Outcomes With this compound in Metastatic Castration-Resistant Prostate Cancer and BRCA Alterations in the PROfound Trial - The ASCO Post [ascopost.com]

- 20. PROfound: Overall Survival Data with this compound Herald Practice [dailyreporter.esmo.org]

- 21. ASCO – American Society of Clinical Oncology [asco.org]

- 22. ascopubs.org [ascopubs.org]

- 23. broadpharm.com [broadpharm.com]

- 24. researchhub.com [researchhub.com]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. researchgate.net [researchgate.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

The Principle of Synthetic Lethality: A Deep Dive into Olaparib's Efficacy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The approval of Olaparib (Lynparza®) marked a significant milestone in the era of personalized medicine, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. The efficacy of this pioneering PARP (Poly [ADP-ribose] polymerase) inhibitor is rooted in the elegant genetic principle of synthetic lethality . This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's action, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

The Concept of Synthetic Lethality

Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is compatible with cell viability, but their simultaneous inactivation results in cell death.[1][2] In the context of this compound, this principle is exploited by targeting a key DNA repair pathway in cancer cells that are already deficient in another.

Normal cells possess multiple redundant pathways to repair DNA damage, ensuring genomic stability. However, certain cancer cells, particularly those with germline or somatic mutations in BRCA1 or BRCA2, have a compromised ability to repair DNA double-strand breaks (DSBs) through the high-fidelity Homologous Recombination (HR) pathway.[2][3] This deficiency renders them highly dependent on other DNA repair mechanisms for survival, most notably the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial role.[4][5]

This compound's therapeutic strategy hinges on this dependency. By inhibiting PARP, this compound disrupts the BER pathway, leading to the accumulation of unrepaired single-strand breaks (SSBs).[3][6] During DNA replication, these SSBs are converted into toxic DSBs.[1][6] In BRCA-deficient cancer cells, the inability to repair these DSBs via the defective HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][6] In contrast, healthy cells with functional HR can tolerate PARP inhibition as they can still effectively repair the resulting DSBs, thus providing a therapeutic window for this compound.[2]

The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping

This compound exerts its cytotoxic effects through two primary mechanisms:

-

Catalytic Inhibition: this compound competes with NAD+ for the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair proteins to the site of SSBs, thereby stalling the BER process.[6][7]

-

PARP Trapping: Beyond catalytic inhibition, this compound traps PARP enzymes onto DNA at the site of SSBs. The resulting PARP-DNA complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, leading to the formation of DSBs.[8][9] The potency of different PARP inhibitors has been correlated with their ability to trap PARP on DNA, suggesting that this is a critical component of their anti-tumor activity.[8]

Key Signaling Pathways

Base Excision Repair (BER)

BER is a fundamental DNA repair pathway that recognizes and removes damaged or modified bases. The process involves a series of coordinated steps carried out by a specialized set of enzymes.

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism for DNA double-strand breaks that uses a sister chromatid as a template to ensure error-free repair. This pathway is critically dependent on the tumor suppressor proteins BRCA1 and BRCA2.

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound has been demonstrated in several pivotal trials across various cancer types harboring BRCA mutations. The following tables summarize key quantitative data from these studies.

Table 1: OlympiAD Phase III Trial - this compound in Metastatic Breast Cancer

| Endpoint | This compound (n=205) | Chemotherapy (n=97) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | 0.0009 |

| Objective Response Rate | 59.9% | 28.8% | - | - |

| Median Overall Survival | 19.3 months | 17.1 months | 0.90 (0.66-1.23) | 0.513 |

Data from the OlympiAD trial in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.[2][10][11][12][13][14][15]

Table 2: SOLO-1 Phase III Trial - Maintenance this compound in Ovarian Cancer

| Endpoint | This compound (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | Not Reached | 13.8 months | 0.30 (0.23-0.41) | <0.001 |

| PFS Rate at 5 Years | 48.3% | 20.5% | - | - |

| Median Overall Survival (7-year follow-up) | Not Reached | 75.2 months | 0.55 (0.40-0.76) | 0.0004 |

| OS Rate at 7 Years | 67.0% | 46.5% | - | - |

Data from the SOLO-1 trial in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in response to platinum-based chemotherapy.[1][5][9][16][17][18]

Table 3: POLO Phase III Trial - Maintenance this compound in Pancreatic Cancer

| Endpoint | This compound (n=92) | Placebo (n=62) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 7.4 months | 3.8 months | 0.53 (0.35-0.82) | 0.004 |

| Median Overall Survival | 19.0 months | 19.2 months | 0.83 (0.56-1.22) | 0.3487 |

| OS Rate at 3 Years | 33.9% | 17.8% | - | - |

Data from the POLO trial in patients with germline BRCA-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.[19][20][21][22]

Experimental Protocols

The following are detailed methodologies for key experiments used to demonstrate the principle of synthetic lethality with this compound.

Experimental Workflow for Demonstrating Synthetic Lethality

Protocol 1: Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Expose cells to a range of concentrations of this compound, a cytotoxic agent, or a combination of both for a specified period (e.g., 120 hours). Include a vehicle control.

-

Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Protocol 2: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This protocol allows for the visualization and quantification of DNA DSBs through the detection of phosphorylated H2AX (γH2AX) foci.[3][8]

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or a DNA damaging agent as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.

Protocol 3: Alkaline Comet Assay for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Harvest cells after treatment and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a low voltage to the electrophoresis tank for 20-30 minutes at 4°C. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Protocol 4: PARP Activity ELISA

This assay quantifies the activity of PARP enzymes by measuring the amount of poly(ADP-ribose) (PAR) synthesized.

-

Cell Lysis: After treatment with a PARP inhibitor, lyse the cells and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

ELISA Procedure:

-

Add the cell lysates to a 96-well plate pre-coated with a PARP capture antibody.

-

Incubate to allow PARP to bind to the antibody.

-

Wash the wells to remove unbound components.

-

Add a detection antibody that recognizes PAR.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

-

-

Data Analysis: The signal intensity is proportional to the amount of PAR, and therefore, to the PARP activity. Calculate the percentage of PARP inhibition relative to the untreated control.

Conclusion

The principle of synthetic lethality provides a powerful and elegant framework for the development of targeted cancer therapies. This compound's success in treating BRCA-mutated cancers is a testament to the clinical translation of this concept. By selectively targeting the inherent vulnerabilities of cancer cells, this compound has paved the way for a new class of precision medicines. The continued exploration of synthetic lethal interactions holds immense promise for expanding the arsenal (B13267) of effective and less toxic cancer treatments. This technical guide serves as a comprehensive resource for understanding the fundamental principles, supporting data, and experimental methodologies that have established this compound as a cornerstone of modern oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Homologous recombination - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. youtube.com [youtube.com]

- 5. BioCentury - New synthetic lethal interactions with PARP inhibition [biocentury.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. color | Graphviz [graphviz.org]

- 12. Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. developer.mozilla.org [developer.mozilla.org]

- 14. graphviz.org [graphviz.org]

- 15. color | Graphviz [graphviz.org]

- 16. mylens.ai [mylens.ai]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. medium.com [medium.com]

- 19. Itâs time for a more sophisticated color contrast check for data visualizations | Datawrapper Blog [datawrapper.de]

- 20. lynparzahcp.com [lynparzahcp.com]

- 21. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medium.com [medium.com]

Olaparib's Duel with PARP1 and PARP2: An In-depth Guide to Enzymatic Inhibition and Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1] Its clinical success is rooted in a dual mechanism of action: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes, leading to synthetic lethality in tumor cells.[2][3][4] This technical guide provides a comprehensive overview of this compound's enzymatic effects on PARP1 and PARP2, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Quantitative Analysis of this compound's Enzymatic Inhibition

This compound potently inhibits the enzymatic activity of both PARP1 and PARP2 by competing with the NAD+ binding site in their catalytic domains.[5] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery.[1] The inhibitory potency of this compound against PARP1 and PARP2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Enzyme | IC50 (nM) | Assay Type | Source |

| PARP1 | 1.4 | Full-length enzyme assay | [6] |

| PARP1 | 5 | In vitro assay | [6] |

| PARP2 | 12 | In vitro assay | [6] |

Note: IC50 values can vary depending on the specific assay conditions, including the type of enzyme preparation (full-length vs. catalytic domain) and the substrate concentrations used.

The "Trapping" Phenomenon: A Key Cytotoxic Mechanism

Beyond catalytic inhibition, this compound's efficacy is significantly attributed to its ability to "trap" PARP enzymes on DNA.[7][8] This process transforms PARP into a cytotoxic DNA lesion, obstructing DNA replication and transcription, ultimately leading to cell death.[8][9] this compound has been shown to induce the trapping of both PARP1 and PARP2 on chromatin.[7] While it is a potent catalytic inhibitor, its trapping efficiency is a distinct and crucial aspect of its anti-cancer activity.[7]

Signaling Pathways and Experimental Workflows

The inhibition of PARP1 and PARP2 by this compound has profound effects on cellular signaling pathways, primarily those involved in DNA damage response (DDR). The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

Caption: this compound inhibits PARP1/2, leading to stalled replication forks and cell death.

Caption: A typical workflow for evaluating the effects of this compound on PARP activity.

Detailed Experimental Protocols

Accurate and reproducible assessment of this compound's effects on PARP1 and PARP2 requires robust experimental protocols. The following sections detail the methodologies for key assays.

PARP Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

96-well plate pre-coated with histones

-

Recombinant active PARP1 or PARP2 enzyme

-

This compound

-

10x PARP Buffer

-

PARP Cocktail (containing biotinylated NAD+)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.1% Triton X-100)

-

Deionized water

Procedure:

-

Reagent Preparation: Prepare 1x PARP Buffer and serial dilutions of this compound.

-

Assay Reaction:

-

Add 25 µL of diluted this compound or vehicle control to appropriate wells.

-

Add 25 µL of diluted PARP1 or PARP2 enzyme to all wells except the negative control.

-

Initiate the reaction by adding 25 µL of the PARP Cocktail to all wells.

-

Incubate the plate at room temperature for 1 hour.[10]

-

-

Detection:

-

Wash the plate 4 times with Wash Buffer.

-

Add 100 µL of diluted Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate 4 times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution.[10]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Subtract the average absorbance of the negative control wells from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[10]

-

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP1 and PARP2 that remains bound to chromatin after this compound treatment, providing a direct measure of trapping efficiency.

Materials:

-

Cancer cell line (e.g., DU145)

-

This compound

-

Methyl methanesulfonate (B1217627) (MMS)

-

Cell lysis buffer

-

Subcellular protein fractionation kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP1, anti-PARP2, anti-Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4 hours. In some conditions, co-treat with a DNA damaging agent like MMS to enhance PARP recruitment to DNA.[1]

-

Cell Fractionation: Separate chromatin-bound proteins from soluble nuclear proteins using a subcellular protein fractionation kit.[11]

-

Protein Quantification: Measure the protein concentration of the chromatin-bound fraction.

-

Western Blotting:

-

Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against PARP1, PARP2, and Histone H3 (as a loading control).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.[1]

-

-

Data Analysis:

-

Quantify the band intensities for PARP1, PARP2, and Histone H3 using densitometry software.

-

Normalize the PARP1 and PARP2 signals to the Histone H3 signal.

-

Compare the normalized PARP levels in this compound-treated samples to the vehicle control to determine the relative increase in chromatin-bound PARP.[1]

-

Cell Viability Assay (SRB Assay)

This assay measures the metabolic activity of cells as an indicator of viability after this compound treatment, allowing for the determination of the GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell line

-

96-well microtiter plates

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of this compound for 120 hours.[12]

-

Cell Fixation: Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Staining:

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

-

Data Acquisition and Analysis:

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.

-

Conclusion

This compound's potent dual-action mechanism of catalytic inhibition and trapping of both PARP1 and PARP2 underscores its clinical significance. For researchers and drug development professionals, a thorough understanding of these enzymatic effects and the methodologies to quantify them is paramount for the continued development and optimization of PARP inhibitors. The protocols and data presented in this guide provide a solid foundation for the preclinical evaluation of this compound and novel PARP-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. lynparzahcp.com [lynparzahcp.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and synthesis of Olaparib

An In-depth Technical Guide to the Chemical Structure and Synthesis of Olaparib

Chemical Structure of this compound

This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1][2] Its chemical structure is fundamental to its inhibitory action.

| Identifier | Value |

| IUPAC Name | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one[3] |

| SMILES String | c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5)F)n[nH]c2=O[1][4] |

| Molecular Formula | C₂₄H₂₃FN₄O₃[3][4] |

| Molecular Weight | 434.47 g/mol [1][4] |

Synthesis of this compound

Several synthetic routes for this compound have been developed, ranging from the initial medicinal chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.

Medicinal Chemistry Route

The original synthesis route was designed for the exploration of structure-activity relationships and involved six steps.[5][6] A key feature of this route is the Horner-Wadsworth-Emmons reaction to construct the central olefin intermediate.[5]

Experimental Protocol:

-

Step 1: Synthesis of Phosphonate (B1237965) 2. 2-Formylbenzoic acid (1) is reacted with dimethylphosphite (B8804443) to yield phosphonate 2.[5] This reaction achieves a yield of approximately 95%.[5][6]

-

Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in 96% yield.[5][6]

-

Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous NaOH at 90°C, followed by a reaction with hydrazine (B178648) hydrate (B1144303) in the same vessel to form the phthalazinone 5.[5] This two-step, one-pot reaction has a yield of 77%.[5][6]

-

Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.[5][6]

-

Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using aqueous ethanolic HCl to afford the free amine 7.[5]

-

Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with cyclopropanecarbonyl chloride in dichloromethane (B109758) to yield this compound in 83% yield.[5]

Process Chemistry Route

To improve scalability and efficiency, a process chemistry route was developed.[5] This route modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for telescoping of the initial reactions.[5] For instance, dimethylphosphite is replaced with diethylphosphite, and the base is changed from methoxide (B1231860) to t-amylate.[5]

Eco-Friendly Total Synthesis

A more recent, environmentally benign synthesis of this compound has been reported, which is operationally simple and highly atom-economical.[7][8] This four-step synthesis achieves a 51% overall yield using commercially available and inexpensive starting materials.[7][8] A key advantage of this route is that it avoids the use of a phosphonate precursor, which is required in the Horner-Wadsworth-Emmons reaction.[7][8] The synthesis involves the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.[7][8]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10][11]

In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication, they can lead to the formation of DNA double-strand breaks (DSBs).[9][11] These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[11] When these cells are treated with a PARP inhibitor like this compound, the SSBs that are not repaired by the BER pathway are converted to DSBs during replication.[11] Due to the defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.[11] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.

Quantitative Data

Inhibitory Potency

This compound is a highly potent inhibitor of both PARP1 and PARP2 enzymes.

| Enzyme | IC₅₀ (nM) |

| PARP1 | 5[12][13] |

| PARP2 | 1[12][13] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been well-characterized.

| Parameter | Value |

| Bioavailability | ~30% |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-3 hours |

| Plasma Protein Binding | ~82% |

| Terminal Half-life (t₁/₂) | 11.9 hours |

| Metabolism | Primarily hepatic, via cytochrome P450 enzymes |

| Excretion | Primarily in urine and feces |

Note: Pharmacokinetic parameters can vary between individuals.[14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of PARP1‐dependent end‐joining contributes to this compound‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. PARP inhibitor this compound sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. a2bchem.com [a2bchem.com]

- 13. This compound - CAS-Number 763113-22-0 - Order from Chemodex [chemodex.com]

- 14. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Olaparib's Impact on Cell Cycle Progression and Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. Its mechanism of action extends beyond simple enzymatic inhibition, profoundly impacting cell cycle progression and inducing arrest, primarily at the G2/M checkpoint. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates the cell cycle, the key signaling pathways involved, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and critical experimental protocols are detailed to aid in the design and interpretation of future research.

Introduction: The Role of PARP in DNA Repair and Cell Cycle Control

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited by this compound, these SSBs go unrepaired.[2] During DNA replication in the S phase, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3] In cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiencies, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[4][5]

The cellular response to this this compound-induced DNA damage is intrinsically linked to the cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. This compound's efficacy is, therefore, not only dependent on inducing DNA damage but also on the cell's ability to detect this damage and trigger a checkpoint-mediated arrest.

This compound-Induced Cell Cycle Arrest: A Predominant G2/M Blockade

A consistent finding across numerous studies is that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][6][7][8] This G2/M arrest is a direct consequence of the DNA damage response (DDR) activated by the DSBs formed during S phase.[7][9] The G2 checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic errors.

In some cellular contexts, an S-phase delay or arrest is also observed, reflecting the immediate stress on the replication forks.[1][10] The extent and timing of cell cycle arrest can be cell-line dependent and influenced by the underlying genetic background, such as the p53 status.[6][11]

Quantitative Impact of this compound on Cell Cycle Distribution

The following tables summarize quantitative data from various studies on the effect of this compound on cell cycle phase distribution.

Table 1: Effect of this compound on Cell Cycle Distribution in JF-305 Cells

| Treatment | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated | - | - |

| 3 µM this compound (48h) | 43% increase | 2-fold accumulation |

Data extracted from a study on JF-305 cells, indicating a significant increase in both S and G2/M phase populations after 48 hours of treatment.[1]

Table 2: this compound-Induced G2/M Arrest in Prostate Cancer Cells

| Cell Line | Treatment | Outcome |

| LNCaP | This compound | Robust G2/M arrest |

| C4-2B | This compound | Robust G2/M arrest |

| LN-OlapR (Resistant) | This compound | No G2/M arrest |

| 2B-OlapR (Resistant) | This compound | No G2/M arrest |

This table illustrates that while sensitive prostate cancer cells undergo G2/M arrest, this compound-resistant cells can override this checkpoint.[7][8]

Table 3: p53-Dependent Cell Cycle Effects of this compound in U2OSDR-GFP Cells

| Treatment (8 µM this compound) | Change in S Phase | Change in G2 Phase |

| p53 Wild-Type | ~45% decrease | ~60% increase |

| p53 Knockdown | No significant reduction | - |

This data highlights the p53-dependent nature of this compound's effect on the cell cycle, with a significant S-phase reduction and G2-phase accumulation in p53 proficient cells.[11]

Core Signaling Pathways Modulated by this compound

The G2/M arrest induced by this compound is orchestrated by a complex network of signaling pathways that sense DNA damage and transduce the signal to the cell cycle machinery.

The ATM/ATR-Chk1/Chk2 Pathway

The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[10][12] Upon recruitment to DNA damage sites, ATM and ATR phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[10][11]

Activated Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 phosphatases. Cdc25 phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), the master regulator of entry into mitosis. By inhibiting Cdc25, this compound treatment leads to the sustained inhibitory phosphorylation of CDK1, preventing its activation and thereby blocking entry into mitosis, resulting in a G2 arrest.[13]

The Role of p53

The tumor suppressor protein p53 is a critical mediator of the DNA damage response and can influence the outcome of this compound treatment.[7][9] In response to DNA damage, p53 is activated and can induce the expression of several target genes, including p21 (CDKN1A).[7] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1. By upregulating p21, this compound can reinforce the G2/M arrest.[7][14] Studies have shown that the G2 accumulation in response to this compound is more pronounced in p53 wild-type cells compared to p53-null cells, indicating a significant role for this pathway.[11]

Overcoming Resistance: Targeting the G2/M Checkpoint

Resistance to this compound can emerge through various mechanisms, including the restoration of HRR function or the upregulation of drug efflux pumps.[15][16] Another key resistance mechanism involves overriding the G2/M checkpoint, allowing cells with DNA damage to proceed through mitosis, which can lead to genomic instability but also survival.[7][8]

Targeting the proteins that regulate the G2/M checkpoint, in combination with this compound, presents a promising strategy to overcome this resistance. For instance, inhibitors of WEE1 kinase, which is responsible for the inhibitory phosphorylation of CDK1, can force cells into mitosis despite the presence of DNA damage, leading to mitotic catastrophe and cell death.[13] Similarly, inhibiting CDK1 directly has been shown to sensitize this compound-resistant cells.[14]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of this compound on the cell cycle. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)